molecular formula C15H20N2O7 B13347784 4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid

4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid

Cat. No.: B13347784
M. Wt: 340.33 g/mol
InChI Key: DWISDWOMBCKEHY-UHFFFAOYSA-N
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Description

4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethoxy group, a nitrobenzyl group, and an oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethanol with sodium hydride, followed by the addition of 4-fluorobenzylamine . The resulting intermediate is then subjected to further reactions, including nitration and esterification, to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylaminoethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can modulate various biological pathways, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

4-[[5-[2-(dimethylamino)ethoxy]-2-nitrophenyl]methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H20N2O7/c1-16(2)7-8-23-12-3-4-13(17(21)22)11(9-12)10-24-15(20)6-5-14(18)19/h3-4,9H,5-8,10H2,1-2H3,(H,18,19)

InChI Key

DWISDWOMBCKEHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])COC(=O)CCC(=O)O

Origin of Product

United States

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